molecular formula C20H30O6S3Si2 B14561371 [Trisulfane-1,3-diylbis(2-methyl-4,1-phenylene)]bis(trimethoxysilane) CAS No. 61895-85-0

[Trisulfane-1,3-diylbis(2-methyl-4,1-phenylene)]bis(trimethoxysilane)

Cat. No.: B14561371
CAS No.: 61895-85-0
M. Wt: 518.8 g/mol
InChI Key: PNDZADRCIUHNKM-UHFFFAOYSA-N
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Description

[Trisulfane-1,3-diylbis(2-methyl-4,1-phenylene)]bis(trimethoxysilane) is a complex organosilicon compound characterized by its unique structure, which includes a trisulfane linkage and trimethoxysilane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Trisulfane-1,3-diylbis(2-methyl-4,1-phenylene)]bis(trimethoxysilane) typically involves the reaction of 2-methyl-4,1-phenylenediamine with a trisulfane precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the trisulfane linkage. The trimethoxysilane groups are introduced through a subsequent reaction with trimethoxysilane in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

[Trisulfane-1,3-diylbis(2-methyl-4,1-phenylene)]bis(trimethoxysilane) can undergo various chemical reactions, including:

    Oxidation: The trisulfane linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the trisulfane linkage, yielding simpler thiol or sulfide compounds.

    Substitution: The trimethoxysilane groups can participate in substitution reactions, where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the trisulfane linkage can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

[Trisulfane-1,3-diylbis(2-methyl-4,1-phenylene)]bis(trimethoxysilane) has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules and their interactions.

    Industry: Used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism by which [Trisulfane-1,3-diylbis(2-methyl-4,1-phenylene)]bis(trimethoxysilane) exerts its effects involves the interaction of its functional groups with target molecules. The trisulfane linkage can undergo redox reactions, while the trimethoxysilane groups can form strong covalent bonds with substrates. These interactions are mediated by molecular pathways involving electron transfer and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    [Trithiobis(methyl-4,1-phenylene)]bis(trimethoxysilane): Similar structure but with a different sulfur linkage.

    [Bis(trimethoxysilyl)phenylene]sulfide: Contains a sulfide linkage instead of a trisulfane linkage.

Uniqueness

[Trisulfane-1,3-diylbis(2-methyl-4,1-phenylene)]bis(trimethoxysilane) is unique due to its trisulfane linkage, which imparts distinct chemical properties compared to similar compounds. This linkage allows for specific redox reactions and interactions that are not possible with simpler sulfide or disulfide linkages.

Properties

CAS No.

61895-85-0

Molecular Formula

C20H30O6S3Si2

Molecular Weight

518.8 g/mol

IUPAC Name

trimethoxy-[2-methyl-4-[(3-methyl-4-trimethoxysilylphenyl)trisulfanyl]phenyl]silane

InChI

InChI=1S/C20H30O6S3Si2/c1-15-13-17(9-11-19(15)30(21-3,22-4)23-5)27-29-28-18-10-12-20(16(2)14-18)31(24-6,25-7)26-8/h9-14H,1-8H3

InChI Key

PNDZADRCIUHNKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)SSSC2=CC(=C(C=C2)[Si](OC)(OC)OC)C)[Si](OC)(OC)OC

Origin of Product

United States

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